8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Synthetic Chemistry Medicinal Chemistry Process Development

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (CAS 55457-59-5) is a brominated heterocyclic compound featuring a fused pyrazole[1,5-a][1,3,5]triazin-4(3H)-one core with methyl groups at the 2- and 7-positions and a bromine substituent at the 8-position. This scaffold is recognized as a purine bioisostere and serves as a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors and corticotropin-releasing hormone receptor 1 (CRHR1) antagonists.

Molecular Formula C7H7BrN4O
Molecular Weight 243.06 g/mol
CAS No. 55457-59-5
Cat. No. B1450778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
CAS55457-59-5
Molecular FormulaC7H7BrN4O
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1Br)N=C(NC2=O)C
InChIInChI=1S/C7H7BrN4O/c1-3-5(8)6-9-4(2)10-7(13)12(6)11-3/h1-2H3,(H,9,10,13)
InChIKeyMDVCSXPJUPEDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (CAS 55457-59-5): A Privileged Scaffold for Kinase Inhibitor and CRHR1 Antagonist Development


8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (CAS 55457-59-5) is a brominated heterocyclic compound featuring a fused pyrazole[1,5-a][1,3,5]triazin-4(3H)-one core with methyl groups at the 2- and 7-positions and a bromine substituent at the 8-position . This scaffold is recognized as a purine bioisostere and serves as a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors and corticotropin-releasing hormone receptor 1 (CRHR1) antagonists [1]. The compound is typically supplied as a crystalline solid with a molecular formula of C₇H₇BrN₄O and a molecular weight of 243.06 g/mol, and is available from multiple vendors at purities ranging from 95% to 98% .

Why 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one Cannot Be Simply Replaced by Other Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one Derivatives


Within the pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one family, the specific substitution pattern—particularly the presence of a bromine atom at the 8-position—profoundly influences both synthetic utility and biological targeting. The 8-bromo substituent serves as a critical handle for downstream functionalization via cross-coupling reactions (e.g., Suzuki, C–H arylation), enabling the generation of 8-aryl derivatives that are otherwise inaccessible from non-halogenated precursors [1]. Furthermore, the 8-bromo motif has been shown to impart distinct tissue-specific phosphodiesterase (PDE) inhibition profiles in related pyrazolo[1,5-a]-1,3,5-triazine analogs, underscoring that subtle structural variations can dramatically alter pharmacological selectivity [2]. Generic substitution with a non-brominated or differently substituted analog would therefore compromise both synthetic versatility and potential biological activity, making compound-specific procurement essential.

Quantitative Differentiation Evidence for 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one


Synthetic Yield Advantage: Efficient Bromination of the Parent Scaffold

The synthesis of 8-bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one from its non-brominated parent, 2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (CAS 55785-87-0), proceeds in high yield using N-bromosuccinimide (NBS) in dichloromethane. This robust, one-step bromination provides the 8-bromo derivative in 82% isolated yield, as reported in the supporting information of a GlaxoSmithKline medicinal chemistry study . The non-brominated parent scaffold is commercially available but lacks the synthetic versatility conferred by the 8-bromo handle.

Synthetic Chemistry Medicinal Chemistry Process Development

Synthetic Utility: Precursor to Clinically Relevant CRHR1 Antagonist MJL1-109-2

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one serves as a key synthetic precursor for 8-aryl substituted pyrazolo[1,5-α][1,3,5]triazin-4(3H)-ones via Pd-catalyzed C–H arylation. Using this methodology, the compound has been successfully employed to synthesize a precursor for MJL1-109-2, a known nonpeptide CRHR-1 antagonist [1]. In contrast, the non-brominated parent scaffold (CAS 55785-87-0) cannot directly undergo this C–H arylation to install aryl groups at the 8-position, limiting its utility for SAR exploration.

CNS Drug Discovery CRHR1 Antagonists C–H Arylation

Structural Differentiation: 8-Bromo Motif as a Purine Bioisostere Handle

The pyrazolo[1,5-a][1,3,5]triazine scaffold is a well-established purine bioisostere, and the 8-bromo substituent on this framework provides a strategic advantage for further derivatization. Literature on related 8-bromopyrazolo[1,5-a]-1,3,5-triazines demonstrates that the 8-bromo group can significantly influence biological activity. For instance, 8-bromo-2,4-dimethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazine exhibited tissue-selective PDE inhibition, with an α(lung) value of 40 compared to α(heart) = 3.0, indicating that the 8-bromo substituent contributes to a 13.3-fold selectivity window for lung over heart PDE isoforms [1]. While direct activity data for 8-bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is not publicly available, the structural similarity supports the inference that the 8-bromo motif is critical for achieving specific pharmacological profiles.

Kinase Inhibitors Purine Bioisosteres CDK Inhibitors

Physicochemical Differentiation: Crystalline Solid with Documented NMR/LCMs Characterization

The synthesis protocol for 8-bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one includes comprehensive analytical characterization, enabling unambiguous identity verification. The product is obtained as a white crystalline solid, with ¹H NMR (400 MHz, DMSO-d₆) showing characteristic peaks at δ 12.53 (br s, 1H), 2.34 (s, 3H), and 2.30 (s, 3H), and ¹³C NMR (101 MHz, DMSO-d₆) displaying signals at 156.2, 153.4, 146.9, 143.8, and 85.9 ppm . LCMS analysis confirmed 93% purity of the desired product with tᵣ = 0.60 min and MH⁺ 243.0 . This level of characterization is not uniformly available for all commercially sourced pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives.

Quality Control Analytical Chemistry Procurement Specifications

Optimal Application Scenarios for 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one


Medicinal Chemistry: Synthesis of 8-Aryl CRHR1 Antagonist Libraries

Leverage the 8-bromo handle for Pd-catalyzed C–H arylation to generate diverse 8-aryl pyrazolo[1,5-α][1,3,5]triazin-4(3H)-one derivatives. This approach, validated in the synthesis of a precursor for the CRHR1 antagonist MJL1-109-2, enables rapid SAR exploration for central nervous system (CNS) drug discovery programs targeting stress-related disorders [1].

Kinase Inhibitor Development: Purine Bioisostere Scaffold Elaboration

Employ the compound as a purine bioisostere scaffold for the development of cyclin-dependent kinase (CDK) inhibitors or glycogen synthase kinase-3 (GSK-3) inhibitors. The pyrazolo[1,5-a][1,3,5]triazine core has been established as a privileged structure for kinase inhibition, and the 8-bromo substituent provides a versatile point for further functionalization to optimize potency and selectivity [2].

Process Chemistry: Scalable Synthesis of Advanced Intermediates

Utilize the robust, high-yielding (82%) bromination protocol to produce 8-bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one at scale for subsequent cross-coupling reactions. The crystalline nature of the product facilitates purification and handling in multi-step synthetic sequences .

Analytical Reference Standard Procurement

Acquire the compound as a characterized reference standard for HPLC, LCMS, or NMR method development, given the availability of detailed spectral data (¹H NMR, ¹³C NMR, LCMS) in the peer-reviewed literature . This ensures accurate identification and quantification of this building block in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.